6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one
Overview
Description
6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one is a labeled isotopic form of cytosine, a pyrimidine nucleobase found in DNA and RNA. The compound is specifically enriched with carbon-13 and nitrogen-15 isotopes at the 2 and 4 positions of the cytosine ring. This isotopic labeling makes it a valuable tool in various scientific research applications, particularly in the fields of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one typically involves the incorporation of isotopically labeled precursors into the cytosine structure. One common method is the use of labeled urea and malonic acid derivatives, which undergo cyclization and subsequent functional group modifications to yield the labeled cytosine. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled starting materials and advanced purification techniques to achieve the desired isotopic enrichment. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert cytosine to dihydrocytosine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the cytosine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Uracil derivatives.
Reduction: Dihydrocytosine.
Substitution: Various substituted cytosine derivatives depending on the reagents used.
Scientific Research Applications
6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used in studies of nucleic acid chemistry and the mechanisms of DNA and RNA synthesis.
Biology: Employed in metabolic labeling experiments to trace the incorporation of cytosine into nucleic acids.
Medicine: Utilized in research on genetic diseases and the development of nucleoside analogs for therapeutic purposes.
Industry: Applied in the production of labeled nucleotides for use in diagnostic assays and molecular biology research.
Mechanism of Action
The mechanism of action of 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one involves its incorporation into nucleic acids during DNA and RNA synthesis. The labeled isotopes allow researchers to track the incorporation and metabolism of cytosine in biological systems. The molecular targets include DNA and RNA polymerases, which incorporate the labeled cytosine into the growing nucleic acid chains. The pathways involved include nucleotide synthesis and nucleic acid replication.
Comparison with Similar Compounds
Similar Compounds
Uracil-2-13C,15N2: Another isotopically labeled pyrimidine nucleobase used in similar research applications.
Adenine-13C2,15N: A labeled purine nucleobase used in studies of nucleic acid metabolism.
Thymine-13C2,15N: A labeled thymine derivative used in DNA research.
Uniqueness
6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one is unique due to its specific isotopic labeling at the 2 and 4 positions, which provides distinct advantages in tracing and studying cytosine metabolism and incorporation in nucleic acids. This specificity allows for more precise and detailed analysis compared to other labeled nucleobases.
Properties
IUPAC Name |
6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i3+1,4+1,5+1,6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTASPLRGRRNAP-SLOBMOILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C]([15NH][13C](=O)[15N]=C1)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736168 | |
Record name | 6-(~15~N)Amino(2,6-~13~C_2_,~15~N_2_)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285978-06-5 | |
Record name | 6-(~15~N)Amino(2,6-~13~C_2_,~15~N_2_)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 285978-06-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.